Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Overview
Description
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II is a coordination compound with the formula RuCl₂(dmso)₄, where dmso stands for dimethyl sulfoxide. This compound exists in both cis and trans isomers, with the cis isomer being more common. The cis isomer is a yellow, air-stable solid that is soluble in some organic solvents. These sulfoxide complexes are used in the synthesis of various ruthenium(II) complexes and have attracted attention as potential anti-cancer drugs .
Preparation Methods
The preparation of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II involves heating dimethyl sulfoxide solutions of ruthenium trichloride under a hydrogen atmosphere. Modern procedures have been developed to avoid the use of hydrogen gas, utilizing ascorbic acid or refluxing dimethyl sulfoxide to reduce the ruthenium . The cis isomer is formed thermally, while the trans isomer can be obtained by UV-irradiation of the cis isomer .
Chemical Reactions Analysis
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II undergoes various types of chemical reactions, including:
Oxidation: It can oxidize thioethers to sulfoxides using N-methylmorpholine N-oxide (NMO).
Substitution: The compound can participate in substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands.
Scientific Research Applications
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II has several scientific research applications:
Mechanism of Action
The mechanism of action of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II involves its ability to interact with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction is believed to be responsible for its potential anti-cancer properties . The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II can be compared with other similar ruthenium complexes, such as:
Tris(triphenylphosphine)ruthenium(II) dichloride: Another ruthenium complex used in catalysis.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): A ruthenium complex used in photochemical studies.
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: A ruthenium complex used in electrochemical applications.
Properties
IUPAC Name |
dichlororuthenium;methylsulfinylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDEUKQHKMAOI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O4RuS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149364 | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59091-96-2, 11070-19-2 | |
Record name | cis-Dichlorotetrakis(DMSO)ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59091-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methylsulfinyl)methane - dichlororuthenium (4:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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